molecular formula C13H10BrClO B7859404 2-Bromobenzyl-(4-chlorophenyl)ether

2-Bromobenzyl-(4-chlorophenyl)ether

Cat. No.: B7859404
M. Wt: 297.57 g/mol
InChI Key: YFTSYQFTFINZDN-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(4-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO. It is a brominated benzyl ether derivative, where the benzyl group is substituted with a bromine atom at the ortho position and the phenyl group is substituted with a chlorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzyl-(4-chlorophenyl)ether can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-bromobenzyl bromide with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(4-chlorophenyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl ethers.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclohexyl derivatives.

Scientific Research Applications

2-Bromobenzyl-(4-chlorophenyl)ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(4-chlorophenyl)ether involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzyl-(4-chlorophenyl)ether is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

1-bromo-2-[(4-chlorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTSYQFTFINZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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